Methyl 3-[benzyl(pyridin-2-yl)carbamoyl]-5-nitrobenzoate
Description
Methyl 3-[benzyl(pyridin-2-yl)carbamoyl]-5-nitrobenzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyl group, a pyridinyl group, and a nitrobenzoate ester. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Properties
IUPAC Name |
methyl 3-[benzyl(pyridin-2-yl)carbamoyl]-5-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O5/c1-29-21(26)17-11-16(12-18(13-17)24(27)28)20(25)23(19-9-5-6-10-22-19)14-15-7-3-2-4-8-15/h2-13H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLCUDTCWMMQWSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C(=O)N(CC2=CC=CC=C2)C3=CC=CC=N3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[benzyl(pyridin-2-yl)carbamoyl]-5-nitrobenzoate typically involves multiple steps, including the formation of carbamates and the introduction of nitro groups. One common method involves the reaction of benzylamine with pyridine-2-carboxylic acid to form the corresponding amide. This amide is then reacted with methyl 3-amino-5-nitrobenzoate under appropriate conditions to yield the desired compound. The reaction conditions often include the use of catalysts such as cesium carbonate and solvents like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[benzyl(pyridin-2-yl)carbamoyl]-5-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction reactions and oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions. Solvents such as ethanol, methanol, and dichloromethane are often used to dissolve the reactants and facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while hydrolysis of the ester group yields the carboxylic acid derivative.
Scientific Research Applications
Methyl 3-[benzyl(pyridin-2-yl)carbamoyl]-5-nitrobenzoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-[benzyl(pyridin-2-yl)carbamoyl]-5-nitrobenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. For example, the nitro group can participate in redox reactions, while the benzyl and pyridinyl groups can interact with hydrophobic pockets in proteins .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[benzyl(pyridin-2-yl)carbamoyl]-4-nitrobenzoate
- Methyl 3-[benzyl(pyridin-2-yl)carbamoyl]-6-nitrobenzoate
- Ethyl 3-[benzyl(pyridin-2-yl)carbamoyl]-5-nitrobenzoate
Uniqueness
Methyl 3-[benzyl(pyridin-2-yl)carbamoyl]-5-nitrobenzoate is unique due to the specific positioning of the nitro group on the benzoate ring, which can significantly influence its chemical reactivity and biological activity. The presence of the pyridinyl group also adds to its uniqueness, providing additional sites for interaction with molecular targets .
Biological Activity
Methyl 3-[benzyl(pyridin-2-yl)carbamoyl]-5-nitrobenzoate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological evaluation, and therapeutic implications, drawing on various studies and findings.
1. Synthesis of this compound
The compound is synthesized through a multi-step process involving the reaction of 5-nitrobenzoic acid with benzylamine and pyridine derivatives. The synthesis typically involves the formation of the amide bond, which is crucial for the biological activity of the compound. The overall reaction can be represented as:
2.1 Anticancer Properties
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study highlighted its efficacy in inhibiting cell proliferation in neuroblastoma and glioblastoma models, showcasing lower lethal concentrations (LC50) compared to existing treatments. For instance:
| Cell Line | LC50 (nM) | Comparison Compound | LC50 (nM) |
|---|---|---|---|
| U87 | 200 ± 60 | Compound 3 | >3000 |
| BE | 18.9 | Compound 3 | >3000 |
This data suggests that the compound could serve as a promising candidate for further development in cancer therapy .
The mechanism by which this compound exerts its anticancer effects appears to involve the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis in sensitive cancer cells. This is supported by studies showing that compounds with similar structures often target tubulin polymerization .
3.1 Antimicrobial Activity
Preliminary studies have also suggested that this compound may possess antimicrobial properties. Its structural characteristics allow it to interact with bacterial membranes, potentially disrupting their integrity and leading to cell death . Further investigations are required to quantify these effects across different microbial strains.
3.2 Neuroleptic Potential
Given the presence of the pyridine moiety, there is potential for neuroleptic activity as seen in related benzamide derivatives. Compounds with similar structures have shown promise in treating psychotic disorders with minimal side effects .
4. Case Studies and Research Findings
Several case studies have documented the biological effects of related compounds, providing insights into structure-activity relationships (SAR). For example, modifications in the benzamide structure have been linked to enhanced potency against specific cancer types .
5. Conclusion
This compound demonstrates notable biological activity, particularly as an anticancer agent. Its synthesis is well-established, and ongoing research could further elucidate its mechanisms and broaden its therapeutic applications. Future studies should focus on optimizing its efficacy and exploring its full pharmacological profile.
Q & A
Q. What are the key considerations for designing a high-yield synthesis route for Methyl 3-[benzyl(pyridin-2-yl)carbamoyl]-5-nitrobenzoate?
A robust synthesis route requires optimizing reaction conditions (e.g., temperature, catalysts, and solvent systems) and selecting appropriate intermediates. For example, analogous carbamate syntheses often involve coupling benzyl-protected amines with activated carbonyl derivatives (e.g., using HATU or EDCI as coupling agents) . Cyclization steps, as seen in benzimidazole derivatives, may require controlled pH and anhydrous conditions to avoid side reactions . Purification via column chromatography or recrystallization should be validated using HPLC (≥98% purity) and NMR for structural confirmation .
Q. How can researchers resolve discrepancies in spectroscopic data during structural characterization?
Contradictions in NMR or mass spectrometry data may arise from residual solvents, tautomerism, or impurities. Cross-validation using complementary techniques is critical:
- 1H/13C NMR : Confirm proton assignments via 2D COSY and HSQC.
- HRMS : Validate molecular ion peaks with isotopic patterns.
- XRD : Resolve ambiguous stereochemistry (if crystalline) .
For example, nitro-group vibrations in IR (1520–1350 cm⁻¹) should align with the electronic effects of the benzyl-pyridinyl carbamate moiety .
Q. What stability studies are essential for long-term storage of this compound?
Stability under varying temperatures, humidity, and light should be assessed via:
- Accelerated degradation studies (40°C/75% RH for 6 months).
- HPLC monitoring for decomposition products (e.g., nitro-group reduction or ester hydrolysis).
- TGA/DSC to determine thermal decomposition thresholds .
Data should guide storage recommendations (e.g., desiccated at –20°C in amber vials).
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound?
Molecular docking (e.g., AutoDock Vina) and MD simulations can model interactions with target proteins (e.g., kinases or GPCRs). Key steps include:
- Ligand preparation : Optimize protonation states at physiological pH.
- Binding site analysis : Use CASTp or SiteMap to identify pockets.
- Free energy calculations (MM/PBSA) : Validate binding affinities .
For example, the nitro group’s electron-withdrawing effects may enhance π-stacking with aromatic residues in enzyme active sites .
Q. What strategies mitigate off-target effects in in vitro pharmacological assays?
- Selectivity profiling : Screen against a panel of related enzymes/receptors (e.g., CEREP panels).
- Metabolite identification : Use LC-MS/MS to track metabolic pathways (e.g., CYP450-mediated oxidation).
- Structure-activity relationship (SAR) studies : Modify the benzyl or pyridinyl substituents to reduce promiscuity .
Data from analogous compounds (e.g., trifluoromethylpyridine derivatives) suggest that steric hindrance at the carbamate group improves selectivity .
Q. How can researchers optimize the compound’s pharmacokinetic properties for in vivo studies?
- LogP/D measurements : Assess lipophilicity via shake-flask or chromatographic methods (target LogP ~2–5).
- Plasma protein binding : Use equilibrium dialysis or ultrafiltration.
- Caco-2 permeability : Model intestinal absorption .
For example, esterase-resistant prodrugs (e.g., tert-butyl esters) may enhance oral bioavailability, as seen in related benzoate derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
